

# Soquelitinib: A Technical Deep Dive into its Chemical Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Soquelitinib**, also known as CPI-818, is an investigational, orally available small molecule that functions as a selective and irreversible inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). [1][2][3][4] As a key enzyme in the T-cell receptor (TCR) signaling pathway, ITK is a critical mediator of T-cell activation, differentiation, and proliferation.[5][6] **Soquelitinib**'s targeted approach offers a promising therapeutic strategy for a range of conditions, including T-cell lymphomas and various autoimmune and inflammatory diseases.[1][7][8] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to **Soquelitinib**.

## **Chemical Structure and Properties**

**Soquelitinib** is a complex synthetic organic molecule with the IUPAC name N-[5-[4-methoxy-2-methyl-5-[(3R)-3-methyl-4-prop-2-enoyl-1,4-diazepane-1-carbonyl]phenyl]sulfanyl-1,3-thiazol-2-yl]cyclopropanecarboxamide.[5] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for **Soquelitinib** 



| Identifier        | Value                                                                                                                                                                                            |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | N-[5-[4-methoxy-2-methyl-5-[(3R)-3-methyl-4-prop-2-enoyl-1,4-diazepane-1-carbonyl]phenyl]sulfanyl-1,3-thiazol-2-yl]cyclopropanecarboxamide[5]                                                    |  |
| Synonyms          | CPI-818, CPI-596, CPI-000818[4][5][9]                                                                                                                                                            |  |
| CAS Number        | 2226636-04-8[5]                                                                                                                                                                                  |  |
| Molecular Formula | C25H30N4O4S2[3][4]                                                                                                                                                                               |  |
| SMILES            | C[C@@H]1CN(CCCN1C(=O)C=C)C(=O)C2=C(<br>C=C(C(=C2)SC3=CN=C(S3)NC(=O)C4CC4)C)<br>OC[4]                                                                                                             |  |
| InChI             | InChI=1S/C25H30N4O4S2/c1-5-21(30)29-10-6-9-28(14-16(29)3)24(32)18-12-20(15(2)11-19(18)33-4)34-22-13-26-25(35-22)27-23(31)17-7-8-17/h5,11-13,16-17H,1,6-10,14H2,2-4H3, (H,26,27,31)/t16-/m1/s1[3] |  |

Table 2: Physicochemical Properties of **Soquelitinib** 

| Property                       | Value               | Source   |
|--------------------------------|---------------------|----------|
| Molecular Weight               | 514.66 g/mol        | [3]      |
| XLogP3                         | 3.8                 | [4][5]   |
| Hydrogen Bond Donor Count      | 1                   | [4]      |
| Hydrogen Bond Acceptor Count   | 7                   | [4]      |
| Rotatable Bond Count           | 7                   | [4]      |
| Topological Polar Surface Area | 145 Ų               | [5]      |
| Solubility                     | ≥ 100 mg/mL in DMSO | [10][11] |



## **Mechanism of Action**

**Soquelitinib** is a covalent inhibitor that selectively targets a cysteine residue (Cys442) in the ATP-binding site of ITK.[5] This irreversible binding disrupts ITK-mediated signal transduction downstream of the T-cell receptor.[5] A key feature of **Soquelitinib** is its high selectivity for ITK over other related kinases, such as Resting Lymphocyte Kinase (RLK/Txk), which allows for targeted immunomodulation while potentially minimizing off-target effects.[5]

The inhibition of ITK by **Soquelitinib** leads to a phenomenon known as "Th1 skewing".[2][7] It preferentially suppresses the differentiation and cytokine production of T-helper 2 (Th2) and T-helper 17 (Th17) cells, which are implicated in allergic and autoimmune diseases, while sparing or even enhancing the activity of T-helper 1 (Th1) cells.[2][7][12] Th1 cells are crucial for anti-tumor and anti-viral immunity.[2][7]

Furthermore, **Soquelitinib** has been shown to modulate the tumor microenvironment by increasing the infiltration of cytotoxic CD8+ T-cells and reducing T-cell exhaustion, a state of T-cell dysfunction characterized by the expression of inhibitory receptors like PD-1.[13][14]



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of **Soquelitinib**'s inhibition of ITK and its downstream effects.[13][14]





Click to download full resolution via product page

Figure 2: Modulation of T-helper cell differentiation by Soquelitinib.[1][2][7]

## **Experimental Protocols and Findings**

**Soquelitinib** has been evaluated in a variety of in vitro and in vivo models, as well as in clinical trials for T-cell lymphoma and atopic dermatitis.[1][15][16]

## **In Vitro Assays**

TCR Signaling Inhibition:

- Methodology: Jurkat T-cells were treated with varying concentrations of Soquelitinib for 2 hours, followed by stimulation of the T-cell receptor. Western blot analysis was then performed on whole-cell lysates to measure the phosphorylation of downstream signaling proteins like PLCy1 and ERK. IL-2 production was quantified from culture supernatants.[13]
   [14]
- Key Findings: Soquelitinib demonstrated a dose-dependent inhibition of TCR-induced phosphorylation of PLCy1 and ERK. It also suppressed IL-2 secretion with an IC<sub>50</sub> of 136 nM



in Jurkat cells.[14]

#### T-Cell Differentiation and Cytokine Production:

- Methodology: Human peripheral blood mononuclear cells (PBMCs) or sorted CD4+ T-cells were pre-treated with Soquelitinib for 1 hour, followed by TCR stimulation. After 3 days of culture, the supernatants were analyzed for cytokine concentrations using Meso Scale Discovery (MSD) panels.[13]
- Key Findings: Soquelitinib preferentially suppressed the production of Th2-associated cytokines (IL-4, IL-5, IL-13) while having a lesser effect on the Th1 cytokine IFN-γ, thus promoting a Th1-skewed phenotype.[13][17]





Click to download full resolution via product page

Figure 3: General workflow for in vitro evaluation of Soquelitinib's effects on T-cells.

#### In Vivo Models

- Methodology: Various murine tumor models (e.g., CT26 colon carcinoma) were utilized.
   Tumor-bearing mice were treated with oral **Soquelitinib** (e.g., 30 mg/kg, twice daily). Tumor growth was monitored, and upon completion of the study, tumors were harvested for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.[8][14]
- Key Findings: Soquelitinib significantly inhibited tumor growth in multiple syngeneic murine models.[14] This anti-tumor activity was associated with increased infiltration of CD8+ T-cells into the tumor, enhanced cytolytic capacity of these cells, and a reduction in T-cell exhaustion markers.[8][13]

#### **Clinical Trials**

**Soquelitinib** is being evaluated in several clinical trials. A notable Phase 1/1b study (NCT03952078) investigated its safety and efficacy in patients with refractory T-cell lymphomas.[6][16]

- Methodology: Patients with relapsed or refractory T-cell lymphoma were administered oral Soquelitinib. The trial involved dose-escalation to determine the optimal dose. Patient samples (peripheral blood and tumor tissue) were collected at baseline and during treatment for pharmacodynamic studies, including single-cell RNA sequencing and flow cytometry.[6]
- Key Findings: The optimal dose was identified as 200 mg twice daily.[15][16] **Soquelitinib** was well-tolerated and demonstrated promising anti-tumor activity, including complete and partial responses in heavily pre-treated patients.[15][16] Mechanistic studies on patient samples confirmed the drug's immunomodulatory effects, showing an increase in cytotoxic gene expression in normal CD8+ T-cells, a reduction in exhaustion markers, and a decrease in regulatory T-cells (Tregs) within the tumor microenvironment.[6]

## **Conclusion and Future Directions**

**Soquelitinib** represents a promising, targeted immunomodulatory agent with a well-defined mechanism of action. Its ability to selectively inhibit ITK, thereby promoting a Th1-skewed



immune response and enhancing cytotoxic T-cell function, provides a strong rationale for its development in oncology and immunology. The encouraging results from preclinical studies and early-phase clinical trials in T-cell lymphoma underscore its therapeutic potential. Ongoing and future clinical investigations, including a Phase 3 trial in peripheral T-cell lymphoma (NCT06561048), will be crucial in further defining the clinical utility of **Soquelitinib** in various disease settings.[18][19][20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 2. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases BioSpace [biospace.com]
- 3. Soquelitinib Wikipedia [en.wikipedia.org]
- 4. Soquelitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Soquelitinib | C25H30N4O4S2 | CID 134517711 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. glpbio.com [glpbio.com]







- 12. Corvus Pharmaceuticals Announces Publication of Biochemistry and Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Modulate Tumor Immunity | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 13. researchgate.net [researchgate.net]
- 14. Soquelitinib | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
- 15. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. Corvus Pharmaceuticals Announces Presentation of Additional Data from the Phase 1/1b Clinical Trial of Soquelitinib for Patients with T Cell Lymphoma | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 19. Soquelitinib vs Standard of Care in Participants With Relapsed/Refractory Peripheral T-cell Lymphoma Not Otherwise Specified, Follicular Helper T-cell Lymphomas, or Systemic Anaplastic Large-cell Lymphoma > Clinical Trials > Yale Medicine [yalemedicine.org]
- 20. Facebook [cancer.gov]
- To cite this document: BenchChem. [Soquelitinib: A Technical Deep Dive into its Chemical Profile and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376851#chemical-structure-and-properties-of-soquelitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com